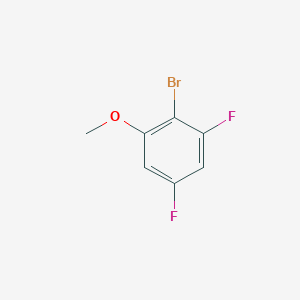

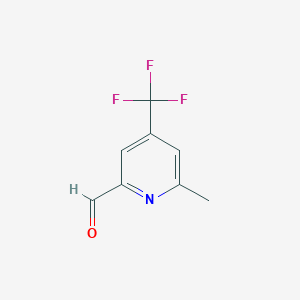

2-Bromo-1,5-difluoro-3-methoxybenzene

Descripción general

Descripción

2-Bromo-1,5-difluoro-3-methoxybenzene is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzene, a widely used organic compound in the chemical industry. The unique properties of this compound make it an ideal candidate for use in various fields of research, including medicinal chemistry, biochemistry, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Application in Sterically Protected Diphosphene and Fluorenylidenephosphine Synthesis

- Preparation of Bulky Bromobenzene Derivatives: 2-Bromo-1,5-difluoro-3-methoxybenzene has been used in the preparation of new bulky bromobenzene derivatives, leading to the synthesis of sterically protected diphosphene and fluorenylidenephosphine. These compounds feature low-coordinate phosphorus atoms and exhibit specific electronic properties influenced by the p-methoxy group, as indicated by UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

Role in Radical Cyclisation

- Electrogenerated Radical Cyclisation: This compound is involved in electrogenerated radical cyclisation processes, particularly in the formation of tetrahydrofuran derivatives. Controlled-potential reduction experiments demonstrate its utility in achieving high yields of such cyclisation products (Esteves et al., 2007).

Utilization in Liquid Crystals Synthesis

- Chiral Precursor for Liquid Crystals: this compound is used as a chiral precursor in the synthesis of chiral liquid crystals. Its combination with arylaldehydes and phenylboronic acids leads to various compounds with mesogenic properties significantly influenced by the nature of the substituent on the phenyl ring (Bertini et al., 2003).

Involvement in Aromatic Compound Fluorination

- Role in Halogenated Compound Formation: It has been observed in the formation of various halogenated compounds, particularly during the electrolysis of bromobenzene in certain conditions, demonstrating the versatility of bromobenzene derivatives in complex organic reactions (Horio et al., 1996).

Applications in Organic Synthesis

- Intermediate in Organic Transformations: This compound serves as a valuable intermediate for various organic transformations, illustrating its role in diverse synthetic pathways. Its utility in producing various benzene derivatives showcases its importance in synthetic chemistry (Diemer et al., 2011).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

2-bromo-1,5-difluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMKRBVZNZJPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate](/img/structure/B3041982.png)

![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)

![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)

![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)